

quality control measures for (-)-12-Hydroxyjasmonic acid research

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Compound of Interest

Compound Name: (-)-12-Hydroxyjasmonic acid

Cat. No.: B15285683

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Technical Support Center: (-)-12-Hydroxyjasmonic Acid Research

This technical support center provides essential quality control measures, troubleshooting guidance, and frequently asked questions for researchers, scientists, and drug development professionals working with **(-)-12-Hydroxyjasmonic acid** (12-OH-JA).

Frequently Asked Questions (FAQs)

Q1: How can I verify the identity and purity of a newly acquired lot of **(-)-12-Hydroxyjasmonic acid**?

A1: Initial verification should always involve a multi-step analytical approach. The identity can be confirmed using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Purity is most commonly assessed using High-Performance Liquid Chromatography (HPLC), with most suppliers guaranteeing a purity of >98%.^{[1][2][3]} A comprehensive Certificate of Analysis (CoA) from the vendor should provide initial data from these techniques.^[1]

Q2: What are the optimal storage and handling conditions for **(-)-12-Hydroxyjasmonic acid** to prevent degradation?

A2: To ensure long-term stability, **(-)-12-Hydroxyjasmonic acid** should be stored in a dry, dark environment. Recommended storage temperatures are 0-4°C for short-term use (days to weeks) and -20°C for long-term storage (months to years).[2] The compound is typically shipped at ambient temperature and is stable for several weeks under these conditions.[2] For experimental use, prepare solutions fresh and avoid repeated freeze-thaw cycles.

Q3: I am observing multiple peaks in my HPLC chromatogram. What could be the cause?

A3: Unexpected peaks can arise from several sources:

- **Degradation Products:** Improper storage (exposure to light, high temperatures, or non-optimal pH) can lead to degradation.
- **Isomers:** The sample may contain stereoisomers or geometric isomers of 12-OH-JA. Jasmonic acid and its derivatives are known to exist in various isomeric forms.[4]
- **Solvent Impurities:** Ensure the solvents used for your mobile phase and sample dissolution are of high purity (e.g., HPLC or MS grade).
- **Contamination:** The sample may have been contaminated during handling or the HPLC system itself may require cleaning.

Refer to the troubleshooting workflow diagram below for a systematic approach to diagnosing this issue.

Q4: My compound shows weak or no activity in a standard jasmonate-inducible gene expression assay (e.g., LOX2, OPCL1). Is my sample inactive?

A4: Not necessarily. Unlike its precursor jasmonic acid (JA) or its isoleucine conjugate (JA-Ile), **(-)-12-Hydroxyjasmonic acid** is reported to be inactive or only weakly active in typical JA-responsive pathways mediated by the COI1-JAZ signaling module.[4][5] Its biological activity has been specifically demonstrated in processes like leaf-closing movement in *Samanea saman*, which operates independently of the COI1-JAZ coreceptor complex.[1][5] Therefore, a lack of response in a standard JA assay may confirm the specific activity profile of your compound rather than indicating degradation.

Quantitative Data Summary

Table 1: Typical Quality Control Specifications

Parameter	Specification	Analytical Method	Reference
Purity	>98%	HPLC	[1] [2] [3]
Molecular Weight	226.27 g/mol	MS	[2] [6]
Chemical Formula	C12H18O4	-	[2] [6]
Appearance	Solid Powder	Visual Inspection	[2]

Table 2: Recommended Storage Conditions

Duration	Temperature	Conditions	Reference
Short-term	0 - 4 °C	Dry, Dark	[2]
Long-term	-20 °C	Dry, Dark	[2]
Shelf Life	>3 years	If stored properly	[2]

Table 3: Key Mass Spectrometry Data (LC-ESI-QTOF)

Precursor Ion (Type)	Precursor m/z	Collision Energy	Key Fragment Ions (m/z)	Reference
[M-H] ⁻	225.1129	10 V	180.9120, 135.8991, 133.6028	[6]
[M-H] ⁻	225.1129	20 V	136.9232, 180.9114, 112.9940	[6]

Experimental Protocols

Protocol 1: HPLC Purity Assessment

This protocol provides a general framework. Specific parameters may need optimization based on the available instrumentation.

- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μ m particle size).
- Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and water, both containing 0.1% formic acid to ensure protonation. A typical starting point is a gradient of 30-70% acetonitrile over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV detector set at a wavelength between 205-215 nm, where the carboxyl and ketone chromophores absorb.
- Sample Preparation: Accurately weigh and dissolve the **(-)-12-Hydroxyjasmonic acid** standard and sample in the mobile phase or a compatible solvent (e.g., methanol, DMSO) to a known concentration (e.g., 1 mg/mL).[2] Filter the sample through a 0.45 μ m syringe filter before injection.
- Analysis: Inject 10-20 μ L of the sample. Purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram.

Protocol 2: LC-MS Identity Confirmation

This protocol confirms the molecular weight and provides structural information through fragmentation.

- LC System: Couple an HPLC or UPLC system to a mass spectrometer. Use conditions similar to the HPLC purity assessment, but with MS-compatible solvents (e.g., LC-MS grade acetonitrile, water, and formic acid).
- Mass Spectrometer: An Electrospray Ionization (ESI) source is common. Operate in negative ion mode to detect the deprotonated molecule $[M-H]^-$.
- Full Scan Analysis: First, perform a full scan analysis (e.g., m/z 50-300) to confirm the presence of the precursor ion at m/z 225.12.[6]

- Tandem MS (MS/MS): Isolate the precursor ion (m/z 225.1) and subject it to collision-induced dissociation (CID) at varying collision energies (e.g., 10-30 eV).
- Fragment Analysis: Compare the resulting fragmentation pattern to known spectra or databases. Key fragments can be used to confirm the structure (see Table 3).

Protocol 3: Stability Testing (Accelerated)

This protocol helps determine the stability of the compound under stress conditions, following ICH guidelines.[7]

- Sample Preparation: Prepare multiple aliquots of the solid compound in sealed, amber glass vials to protect from light.
- Storage Conditions: Place the vials in a stability chamber set to accelerated conditions, for example, $40^{\circ}\text{C} \pm 2^{\circ}\text{C}$ with $75\% \pm 5\%$ relative humidity.[7]
- Testing Frequency: Analyze a vial at predetermined time points, such as $T=0$, 3 months, and 6 months.[7]
- Analysis: At each time point, assess the sample for purity via HPLC (Protocol 1) and check for the appearance of degradation products. A "significant change" is defined as a failure to meet the initial specification (e.g., purity drops below 98%).[8]
- Evaluation: The data can be used to predict long-term stability and establish appropriate re-test dates for stored batches.

Visualized Workflows and Pathways

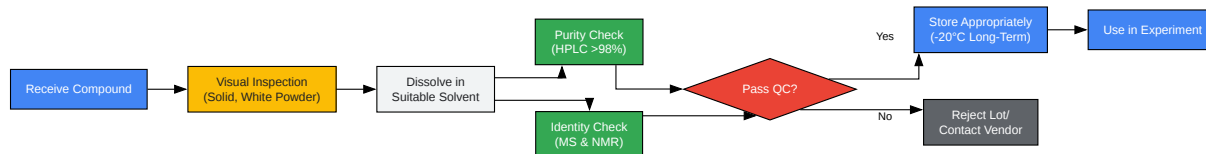


Figure 1: Quality Control Workflow for Incoming (-)-12-Hydroxyjasmonic Acid

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Caption: Workflow for verifying the quality of a new batch of compound.

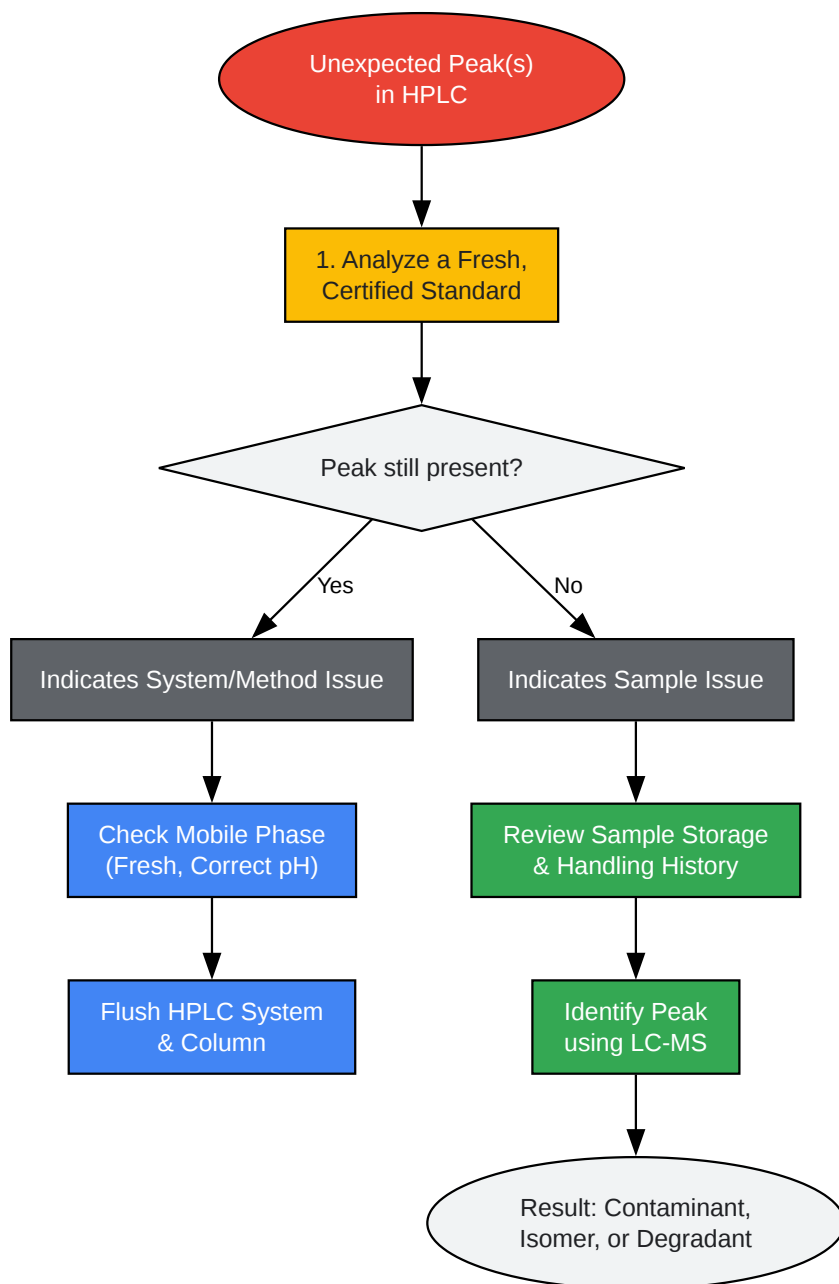


Figure 2: Troubleshooting Workflow for Unexpected HPLC Peaks

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Caption: A step-by-step guide to diagnosing chromatography issues.

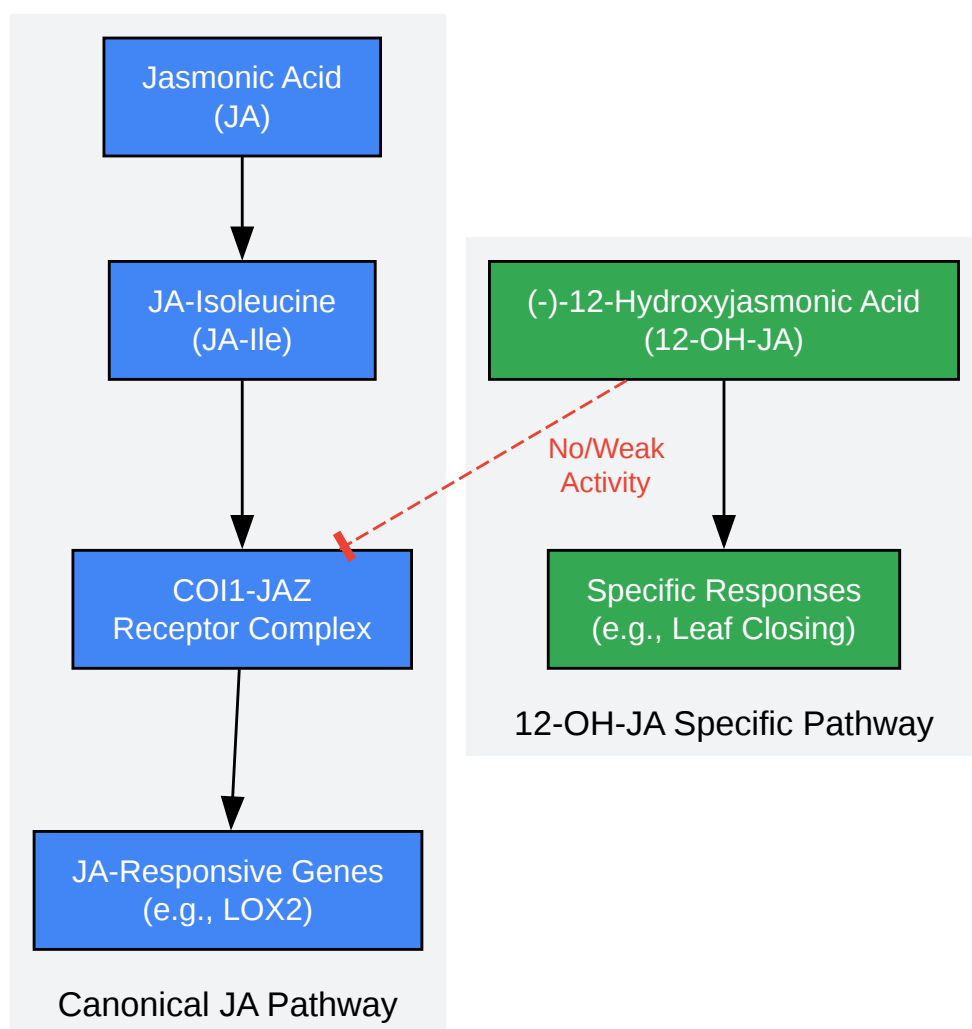


Figure 3: Simplified Jasmonate Signaling Context

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Caption: Contrasting canonical vs. 12-OH-JA specific signaling.

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